
3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran
Übersicht
Beschreibung
3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran, also known as DMBP, is a flavonoid compound that is widely used in scientific research due to its various biological activities. DMBP has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of 3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran is complex and not fully understood. However, it is believed that 3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran exerts its biological effects by modulating various signaling pathways in the body. For example, 3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran has been shown to inhibit the activity of NF-kappaB, a transcription factor that regulates inflammation and cell survival. 3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran has also been found to activate the Nrf2 pathway, which regulates antioxidant and detoxification responses in the body.
Biochemical and Physiological Effects
3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran has been shown to have various biochemical and physiological effects in the body. It has been found to reduce oxidative stress and inflammation, which are implicated in many chronic diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. 3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran has also been shown to improve vascular function, reduce blood pressure, and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran in lab experiments is its wide range of biological activities. 3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties, making it a versatile tool for studying various disease processes. However, one limitation of using 3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are many potential future directions for research on 3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran. One area of interest is its potential as a therapeutic agent for cancer. 3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran has been shown to have anti-cancer effects in vitro and in vivo, and further studies are needed to determine its efficacy in humans. Another area of interest is its potential as a neuroprotective agent. 3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran has been shown to reduce oxidative stress and inflammation in the brain, and further studies are needed to determine its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Finally, more research is needed to determine the optimal dosage and administration of 3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran for various disease conditions.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer effects by inducing apoptosis and inhibiting tumor growth. 3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran has also been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. Additionally, 3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran has been shown to have cardioprotective effects by reducing oxidative stress and improving vascular function.
Eigenschaften
IUPAC Name |
3-methyl-3-phenyl-1,4-dihydroisochromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-16(15-9-3-2-4-10-15)11-13-7-5-6-8-14(13)12-17-16/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATHWOCAJARLQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2CO1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569828 | |
| Record name | 3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran | |
CAS RN |
164731-59-3 | |
| Record name | 3-Methyl-3-phenyl-3,4-dihydro-1H-2-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



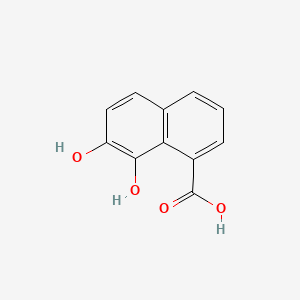

![(4aH-Pyrido[1,2-c]pyrimidin-4-yl)methanamine](/img/structure/B3367140.png)
![2-(2-Chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)pyrimidin-5-amine](/img/structure/B3367146.png)
![5H-Thioxantheno[2,1,9-def][1,2,4]triazolo[5,1-a]isoquinolin-5-one](/img/structure/B3367149.png)
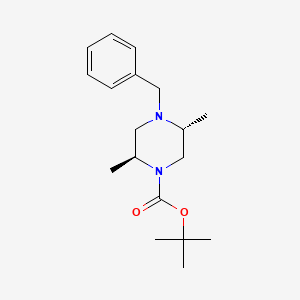

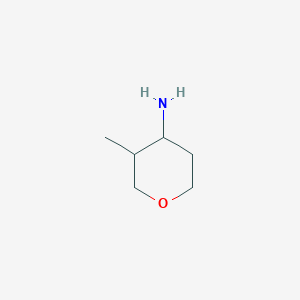


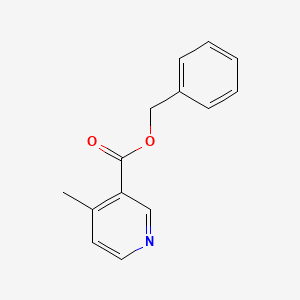
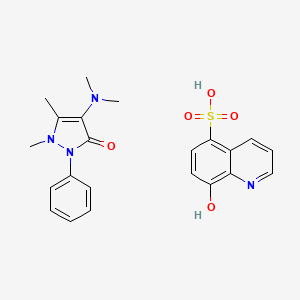
![1-[(3-Methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B3367229.png)
![Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate](/img/structure/B3367242.png)